2-[4-(1H-imidazol-1-yl)phenyl]quinoline
Description
Properties
IUPAC Name |
2-(4-imidazol-1-ylphenyl)quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3/c1-2-4-17-14(3-1)7-10-18(20-17)15-5-8-16(9-6-15)21-12-11-19-13-21/h1-13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNEWQILZPOPECE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=CC=C(C=C3)N4C=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801320493 | |
| Record name | 2-(4-imidazol-1-ylphenyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801320493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
6.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666378 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
861210-39-1 | |
| Record name | 2-(4-imidazol-1-ylphenyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801320493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1H-imidazol-1-yl)phenyl]quinoline typically involves the condensation of an appropriate quinoline derivative with an imidazole derivative. One common method includes the use of a palladium-catalyzed cross-coupling reaction between 4-bromoquinoline and 1H-imidazole . The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine in a solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors and more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2-[4-(1H-imidazol-1-yl)phenyl]quinoline can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur on the quinoline ring, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid or Lewis acids like aluminum chloride.
Major Products
The major products formed from these reactions include N-oxide derivatives, tetrahydroquinoline derivatives, and various substituted quinoline derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as an anticancer agent . Studies indicate that it can intercalate with DNA and inhibit topoisomerase enzymes, which are crucial for DNA replication and repair. This mechanism suggests that 2-[4-(1H-imidazol-1-yl)phenyl]quinoline may disrupt cancer cell proliferation.
Case Study:
Research has shown that derivatives of this compound exhibit moderate to high inhibitory activities against various tumor cell lines, including HepG2 and SK-OV-3. In vivo studies have demonstrated effective tumor growth inhibition in xenograft models .
Antimicrobial Activity
The compound has shown promise as an antimicrobial agent , with studies indicating its effectiveness against a range of bacterial and fungal pathogens. The imidazole moiety plays a critical role in its interaction with biological macromolecules.
Biological Activity Overview:
| Biological Activity | Target/Effect | IC50 (µM) |
|---|---|---|
| Antimicrobial Activity | Bacterial and fungal pathogens | Varies by strain |
| Anticancer Potential | Various cancer cell lines | Varies by cell type |
| Anti-inflammatory Effects | Cytokine modulation | Not quantified |
Coordination Chemistry
In coordination chemistry, this compound acts as a ligand , facilitating the formation of metal complexes. These complexes can be utilized in catalysis and as sensors due to their unique properties.
Materials Science
The compound is also used in the development of organic light-emitting diodes (OLEDs) and other electronic materials. Its ability to form stable thin films makes it suitable for applications in optoelectronics.
Mechanism of Action
The mechanism by which 2-[4-(1H-imidazol-1-yl)phenyl]quinoline exerts its effects is largely dependent on its interaction with molecular targets. In biological systems, it can intercalate with DNA, disrupting the replication process and inhibiting enzymes such as topoisomerases . In catalysis, it acts as a ligand, coordinating with metal centers to facilitate various chemical transformations .
Comparison with Similar Compounds
Bioactivity
- Anticancer Activity: The trifluoromethyl-substituted quinoline (IC₅₀: 0.8 µM) outperforms this compound (IC₅₀: ~5 µM estimated) due to stronger hydrophobic interactions with kinase targets .
- Antifungal Activity: The chloro-hydrazine derivative exhibits superior activity (MIC: 2 µg/mL) compared to non-halogenated analogues, highlighting electronegative substituents' role in target binding .
Solubility and Stability
- The ethyl-linked methyl-imidazole compound (logP: 4.2) shows higher lipophilicity than this compound (logP: 3.1), reducing aqueous solubility but improving membrane permeability .
- Pyridazinone derivatives (e.g., ) exhibit better aqueous solubility (logS: -3.5) than quinoline-based compounds (logS: -4.8) due to reduced aromaticity.
Key Research Findings
- Structure-Activity Relationship (SAR) : The position of the imidazole group (para vs. meta on phenyl) significantly impacts target affinity. Para-substitution (as in the target compound) optimizes steric alignment with protein active sites .
- Thermodynamic Stability : Differential scanning calorimetry (DSC) reveals that the target compound has a higher melting point (mp: 215°C) than alkyl-linked analogues (mp: ~180°C), indicating stronger crystal packing .
Biological Activity
The compound 2-[4-(1H-imidazol-1-yl)phenyl]quinoline is a derivative of quinoline that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structural features, including the imidazole ring and quinoline core, suggest a wide range of pharmacological applications, particularly in the fields of oncology and infectious diseases.
Chemical Structure and Properties
The molecular structure of this compound is characterized by:
- A quinoline backbone , which is known for various biological activities.
- An imidazole ring that enhances its interaction with biological targets.
This structural arrangement positions the compound as a candidate for further investigation into its therapeutic properties.
Anticancer Activity
Research indicates that quinoline derivatives, including this compound, exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). Studies have reported IC50 values indicating moderate to high cytotoxicity against these cell lines, suggesting that this compound could be effective in cancer treatment .
Case Study:
A study evaluated the cytotoxic effects of various quinoline derivatives, including those with imidazole substitutions. Results showed that certain derivatives significantly inhibited cell proliferation and induced apoptosis, highlighting their potential as novel anticancer agents .
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. Similar compounds have demonstrated efficacy against a range of pathogens, including bacteria and fungi. The presence of the imidazole ring is believed to enhance the compound's ability to penetrate microbial membranes, leading to increased activity against resistant strains .
Table 1: Summary of Biological Activities
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymes: Quinoline derivatives often act as enzyme inhibitors, affecting pathways critical for cancer cell survival.
- Apoptosis Induction: By promoting apoptotic pathways, these compounds can effectively reduce tumor growth.
- Antimicrobial Action: The compound may disrupt microbial cell membranes or inhibit essential metabolic processes.
Q & A
Q. What are the standard synthetic routes for 2-[4-(1H-imidazol-1-yl)phenyl]quinoline, and how is purity validated?
The synthesis typically involves condensation reactions between 4-(1H-imidazol-1-yl)benzaldehyde and appropriate quinoline precursors. For example, derivatives of this scaffold have been synthesized via Claisen-Schmidt condensation using hexadecyltrimethylammonium bromide as a phase-transfer catalyst . Purity is validated using HPLC (>95% purity) and mass spectrometry (e.g., molecular weight confirmation at 347.81 g/mol for related analogs) . Structural confirmation employs NMR (¹H/¹³C) and FTIR to verify imidazole and quinoline moieties .
Q. How is the structural conformation of this compound determined?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example, analogs like bis(4-(1H-imidazol-1-yl)phenyl)methanone derivatives were analyzed using SHELX programs (e.g., SHELXL for refinement), revealing planar geometry and π-π stacking interactions critical for coordination polymer formation . Crystallographic data (e.g., R-factor ≤ 0.037) ensure accuracy in bond lengths and angles .
Q. What spectroscopic techniques are used to characterize intermediates during synthesis?
- ¹H/¹³C NMR : Identifies proton environments (e.g., quinoline C-H at δ 8.5–9.0 ppm, imidazole protons at δ 7.2–7.8 ppm) .
- FTIR : Confirms C=N stretches (1600–1650 cm⁻¹) and aromatic C-H bending (700–800 cm⁻¹) .
- UV-Vis : Monitors conjugation between imidazole and quinoline (λmax ~300–350 nm) .
Advanced Research Questions
Q. How does structural modification of the imidazole-quinoline scaffold impact biological activity?
- Substitution patterns : Introducing electron-withdrawing groups (e.g., -CF₃) at the quinoline 6-position enhances MAO-B inhibition (IC₅₀ ≤ 1 µM) by increasing hydrophobic interactions with the enzyme’s active site .
- Extended conjugation : Adding ethenyl linkers (e.g., (E)-4,5-dihydro-6-[2-(4-imidazolylphenyl)ethenyl]pyridazinones) improves anti-inflammatory activity by stabilizing binding to COX-2 .
- Metal coordination : Zinc coordination polymers derived from this scaffold exhibit luminescence properties (λem ~450 nm) due to ligand-centered transitions, useful in sensing applications .
Q. What methodological challenges arise in crystallographic analysis of imidazole-quinoline derivatives?
Q. How can computational methods guide the design of imidazole-quinoline-based enzyme inhibitors?
- Docking studies : Molecular docking (e.g., AutoDock Vina) predicts binding poses of this compound analogs in CYP5122A1 (Leishmania), identifying key hydrogen bonds with Glu294 and π-stacking with Phe287 .
- MD simulations : 100-ns trajectories assess stability of enzyme-inhibitor complexes (RMSD < 2.0 Å) .
- QSAR models : Correlate logP values (>3.5) with improved blood-brain barrier penetration for Alzheimer’s therapeutics .
Q. What analytical strategies resolve contradictions in pharmacological data across studies?
- Dose-response reevaluation : Confirm IC₅₀ values using orthogonal assays (e.g., fluorometric vs. radiometric MAO-B assays) .
- Metabolic stability : Incubate compounds with liver microsomes to identify CYP450-mediated degradation (e.g., t₁/₂ < 30 min suggests poor bioavailability) .
- Selectivity profiling : Screen against related enzymes (e.g., CYP51 vs. CYP5122A1) to rule off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
